Cas no 2090447-90-6 (3,4-Quinolinediamine, N4-ethyl-6-fluoro-8-iodo-)

3,4-Quinolinediamine, N4-ethyl-6-fluoro-8-iodo- 化学的及び物理的性質
名前と識別子
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- 3,4-Quinolinediamine, N4-ethyl-6-fluoro-8-iodo-
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- インチ: 1S/C11H11FIN3/c1-2-15-11-7-3-6(12)4-8(13)10(7)16-5-9(11)14/h3-5H,2,14H2,1H3,(H,15,16)
- InChIKey: NUKTWDVRFKRFOA-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(F)=CC=2I)C(NCC)=C(N)C=1
3,4-Quinolinediamine, N4-ethyl-6-fluoro-8-iodo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-362383-0.5g |
N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |
2090447-90-6 | 0.5g |
$713.0 | 2023-03-07 | ||
Enamine | EN300-362383-5.0g |
N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |
2090447-90-6 | 5.0g |
$2152.0 | 2023-03-07 | ||
Enamine | EN300-362383-10.0g |
N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |
2090447-90-6 | 10.0g |
$3191.0 | 2023-03-07 | ||
Enamine | EN300-362383-0.25g |
N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |
2090447-90-6 | 0.25g |
$683.0 | 2023-03-07 | ||
Enamine | EN300-362383-1.0g |
N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |
2090447-90-6 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030322-1g |
N4-Ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |
2090447-90-6 | 95% | 1g |
¥3717.0 | 2023-03-19 | |
Enamine | EN300-362383-0.1g |
N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |
2090447-90-6 | 0.1g |
$653.0 | 2023-03-07 | ||
Enamine | EN300-362383-2.5g |
N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |
2090447-90-6 | 2.5g |
$1454.0 | 2023-03-07 | ||
Enamine | EN300-362383-0.05g |
N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |
2090447-90-6 | 0.05g |
$624.0 | 2023-03-07 |
3,4-Quinolinediamine, N4-ethyl-6-fluoro-8-iodo- 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
3,4-Quinolinediamine, N4-ethyl-6-fluoro-8-iodo-に関する追加情報
3,4-Quinolinediamine, N4-Ethyl-6-Fluoro-8-Iodo-
The compound 3,4-Quinolinediamine, N4-Ethyl-6-Fluoro-8-Iodo (CAS No. 2090447-90-6) is a highly specialized organic molecule belonging to the quinoline derivative family. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, materials science, and electronics. The molecule's structure is characterized by a quinoline backbone with substituents at positions 3 and 4, specifically an ethyl group at position 4 and fluoro and iodo groups at positions 6 and 8, respectively. These substituents impart distinct electronic and steric properties to the molecule, making it a valuable compound for both academic research and industrial applications.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery. The presence of heteroatoms such as nitrogen in the quinoline ring enhances the molecule's ability to interact with biological targets, making it a promising candidate for therapeutic agents. For instance, researchers have explored the potential of 3,4-Quinolinediamine derivatives as inhibitors of various enzymes involved in disease pathways. The ethyl group at position 4 contributes to the molecule's lipophilicity, which is crucial for its bioavailability and ability to cross cellular membranes. Additionally, the fluoro and iodo substituents at positions 6 and 8 introduce electronic effects that can modulate the molecule's reactivity and binding affinity to target proteins.
The synthesis of 3,4-Quinolinediamine, N4-Ethyl-6-Fluoro-8-Iodo involves a multi-step process that typically begins with the preparation of the quinoline skeleton. This is followed by functionalization at specific positions to introduce the desired substituents. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex molecules. For example, palladium-catalyzed cross-coupling reactions have been employed to install the iodo group at position 8 with high precision. Similarly, nucleophilic substitution reactions have been optimized to introduce the ethyl group at position 4 while maintaining the integrity of the quinoline ring.
The physical and chemical properties of 3,4-Quinolinediamine derivatives are critical for their application in various industries. The compound exhibits a high melting point due to its rigid quinoline structure and strong intermolecular hydrogen bonding interactions. Its solubility in organic solvents makes it suitable for use in organic synthesis and catalysis. Furthermore, the presence of electron-withdrawing groups such as fluoro and iodo enhances the molecule's stability under harsh reaction conditions, making it a robust building block for more complex structures.
In terms of biological activity, 3,4-Quinolinediamine derivatives have shown promise as potential anticancer agents. Studies have demonstrated that these compounds can inhibit key enzymes involved in cell proliferation and apoptosis. The fluoro group at position 6 contributes to the molecule's ability to penetrate cancer cells effectively, while the iodo group enhances its selectivity towards specific targets. Additionally, computational studies have revealed that these compounds can bind to oncogenic proteins with high affinity, suggesting their potential as lead compounds for drug development.
The application of 3,4-Quinolinediamine derivatives extends beyond pharmaceuticals into materials science. Researchers have investigated their use as precursors for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The quinoline backbone provides a rigid framework that can be functionalized with various groups to tailor the material's properties for specific applications. For example, MOFs incorporating 3,4-Quinolinediamine derivatives have shown exceptional gas adsorption capabilities due to their high surface area and porosity.
In conclusion, 3,4-Quinolinediamine derivatives, particularly N4-Ethyl-6-fluoro-8-iido, represent a class of compounds with immense potential across multiple disciplines. Their unique structural features enable them to serve as versatile building blocks for drug discovery and materials development. As research continues to uncover new applications for these compounds
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